REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.Cl[CH2:12][C:13]1[S:14][CH:15]=[CH:16][CH:17]=1>>[S:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[CH2:12][P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]
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Name
|
|
Quantity
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17.5 mL
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Type
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reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Name
|
|
Quantity
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13.2 g
|
Type
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reactant
|
Smiles
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ClCC=1SC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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CUSTOM
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Details
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partitioned between 100 ml methylene chloride and 50 ml
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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WASH
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Details
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washed with saturated NaHCO3 solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 17.5 g
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)CP(OCC)(OCC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |